molecular formula C12H9N3O B2522006 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS No. 1016705-78-4

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile

Cat. No.: B2522006
CAS No.: 1016705-78-4
M. Wt: 211.224
InChI Key: OZVJUKSPQVNLQT-UHFFFAOYSA-N
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Description

3-[(5-Aminopyridin-2-yl)oxy]benzonitrile is an organic compound with the molecular formula C 12 H 9 N 3 O and a molecular weight of 211.22 g/mol . Its structure consists of a benzonitrile group linked via an ether bond to a 5-aminopyridine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of both an aromatic amine and a nitrile group on its scaffold provides handles for further chemical modification, allowing for the synthesis of more complex molecules for biological screening . As a key synthetic building block, this compound is primarily used in the research and development of potential pharmacologically active substances. Researchers utilize it to create compound libraries or to develop novel active ingredients. It is supplied for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-2-1-3-11(6-9)16-12-5-4-10(14)8-15-12/h1-6,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJUKSPQVNLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Aminopyridin 2 Yl Oxy Benzonitrile and Analogues

Established Synthetic Routes to Substituted Benzonitriles and Aminopyridine Derivatives

Substituted Benzonitriles: The synthesis of substituted benzonitriles is a well-established area of organic chemistry. Common methods include:

Sandmeyer Reaction: This classic method involves the diazotization of an aniline (B41778) (e.g., 3-aminobenzoic acid derivative) followed by treatment with a cyanide salt, typically CuCN.

Cyanation of Aryl Halides: Palladium-catalyzed cyanation of aryl bromides or iodides using reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is a versatile and widely used modern method.

Dehydration of Aldoximes or Amides: Substituted benzaldehydes can be converted to their corresponding oximes, which are then dehydrated using various reagents to yield the nitrile. Similarly, dehydration of primary benzamides can also afford benzonitriles. google.com The industrial production of benzonitrile (B105546) often utilizes the ammoxidation of toluene. medcraveonline.com

Aminopyridine Derivatives: The synthesis of aminopyridines can be more complex due to the electronic nature of the pyridine (B92270) ring. nih.govresearchgate.net Key methods include:

Chichibabin Reaction: This reaction involves the direct amination of pyridine using sodium amide to produce 2-aminopyridine. wikipedia.org However, regioselectivity can be an issue with substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr): Halopyridines, particularly those activated with electron-withdrawing groups, can react with ammonia or other nitrogen nucleophiles to yield aminopyridines. nih.gov

Reduction of Nitropyridines: A common and effective strategy is the synthesis of a nitropyridine followed by reduction of the nitro group to an amine using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium hydrosulfite.

Multi-component Reactions: One-pot reactions using enaminones as key precursors provide an efficient pathway to various substituted 2-aminopyridines. nih.gov

Strategies for Constructing the Aryloxy-Pyridyl Linkage

The formation of the C-O bond between the 3-cyanophenol and the 5-aminopyridine moieties is the crucial step in synthesizing the target compound. The primary approaches are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. rsc.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a viable pathway for forming the diaryl ether bond. wikipedia.org This reaction typically involves the attack of a nucleophile (in this case, the phenoxide of 3-cyanophenol) on an electron-deficient aromatic ring that contains a good leaving group (such as a halide).

For this specific synthesis, the pyridine ring must be sufficiently activated by electron-withdrawing groups to facilitate the attack. The reaction would likely proceed by reacting 3-cyanophenol with a 2-halo-5-nitropyridine. The nitro group provides strong activation of the ring, making the C-2 position susceptible to nucleophilic attack. stackexchange.com The phenoxide, generated by a base like potassium carbonate or sodium hydride, displaces the halide. The nitro group can then be reduced to the desired amine in a subsequent step. The stability of the anionic intermediate (Meisenheimer complex) is key to the success of this reaction, and the pyridine nitrogen helps to stabilize the negative charge when the attack occurs at the C-2 or C-4 positions. stackexchange.comnih.gov

Copper- and Palladium-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and often milder alternatives to SNAr.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic method for forming C-O bonds using a copper catalyst. acs.org The reaction typically involves coupling an aryl halide with a phenol in the presence of a stoichiometric amount of copper or a copper salt (e.g., CuI, CuBr) and a base. nih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures (150-300°C) and polar, high-boiling solvents like DMF, pyridine, or N-methylpyrrolidone. google.com However, the development of new ligand systems has allowed for milder reaction conditions. acs.org For the synthesis of 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile, this would involve the coupling of 3-cyanophenol with a 2-halo-5-aminopyridine derivative.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a highly versatile and general method for synthesizing diaryl ethers. nih.govrsc.org These reactions are catalyzed by palladium complexes, typically formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. rsc.org The choice of ligand is critical for reaction efficiency. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective. Compared to the Ullmann condensation, palladium-catalyzed couplings generally proceed under much milder conditions, exhibit broader functional group tolerance, and require only catalytic amounts of the metal. rsc.org

Comparison of Major C-O Coupling Strategies
MethodMetal CatalystTypical ConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)NoneStrong base (e.g., NaH, K₂CO₃); Polar solvent; Requires electron-withdrawing group on pyridine.Metal-free; Potentially low cost.Limited substrate scope; May require harsh conditions; Often requires post-coupling functional group transformation (e.g., nitro reduction).
Ullmann CondensationCopper (e.g., CuI, Cu powder)High temperatures (120-220°C); Polar solvents (e.g., DMF, Pyridine); Strong base.Well-established; Effective for certain substrates.Harsh reaction conditions; Often requires stoichiometric copper; Can have erratic yields. google.com
Buchwald-Hartwig C-O CouplingPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + LigandMilder temperatures (80-110°C); Weaker bases often suffice; Wide range of solvents.High functional group tolerance; Mild conditions; General and versatile. nih.govCost of palladium and specialized ligands; Sensitivity to air and moisture.

Regioselective Synthesis of Pyridine Derivatives Relevant to the Compound's Core

Achieving the correct 2,5-substitution pattern on the pyridine ring is critical. The synthesis of the key intermediate, a 2-halo-5-aminopyridine, must be regioselective. A common strategy involves the functionalization of a pre-existing pyridine ring. rsc.orgeurekaselect.comnih.gov

A highly effective route starts with 2-aminopyridine.

Nitration: Electrophilic nitration of 2-aminopyridine with a mixture of sulfuric and nitric acid can be controlled to yield 2-amino-5-nitropyridine with high selectivity. The amino group at the C-2 position directs the incoming nitro group primarily to the C-5 position. chemicalbook.com

Diazotization and Halogenation (Sandmeyer Reaction): The resulting 2-amino-5-nitropyridine can then be converted to a 2-halo-5-nitropyridine. This is achieved through diazotization of the amino group with nitrous acid (generated from NaNO₂ and an acid like HBr or HCl) to form a diazonium salt. Subsequent treatment with a copper(I) halide (CuCl or CuBr) yields the desired 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine. google.com

This multi-step process ensures the correct placement of the leaving group (halogen) at C-2 and the amino group precursor (nitro group) at C-5.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the C-O coupling step is crucial for maximizing yield and purity.

For copper-catalyzed Ullmann reactions , several factors are key:

Copper Source: Copper(I) salts like CuI are generally more effective than copper(0) or copper(II) salts. kzoo.edu

Ligand: While traditional reactions are often ligand-free, the addition of ligands such as 1,10-phenanthroline, diamines, or amino acids can significantly lower the reaction temperature and improve yields. nih.gov

Base: The choice and quality of the base are critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃. The particle size of the base can also impact reaction kinetics. acs.org

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used, but less polar solvents like toluene can be effective with the right catalyst system. google.com

For palladium-catalyzed couplings , optimization involves:

Palladium Precatalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand is the most important factor. Different ligands are optimal for different substrates, and screening is often necessary. rsc.org

Base: A range of bases can be used, from strong bases like NaOt-Bu to weaker inorganic bases like K₂CO₃ or Cs₂CO₃, depending on the acidity of the phenol and the nature of the aryl halide.

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly employed.

Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110°C), but highly active catalyst systems can sometimes allow for lower temperatures.

Illustrative Optimization of Ullmann Diaryl Ether Synthesis
EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
1Cu PowderNoneK₂CO₃Pyridine150Low-Moderate
2CuINoneK₂CO₃DMF140Moderate
3CuI1,10-PhenanthrolineCs₂CO₃Toluene110Good
4CuIN,N'-DimethylethylenediamineK₃PO₄Dioxane100High

Synthesis of Key Precursors and Advanced Intermediates

Synthesis of 3-Cyanophenol: A common route to 3-cyanophenol (also known as 3-hydroxybenzonitrile) starts from 3-aminobenzonitrile. chemicalbook.com

Diazotization of 3-aminobenzonitrile with sodium nitrite in an acidic aqueous solution (e.g., H₂SO₄) at low temperature (0-5°C) generates the corresponding diazonium salt.

Heating the aqueous solution of the diazonium salt leads to its decomposition, with water acting as the nucleophile to displace the diazonium group and form the hydroxyl group, yielding 3-cyanophenol. chemicalbook.com Alternatively, it can be prepared from 3-cyanophenylboronic acid by oxidation. chemicalbook.com

Synthesis of 2-Chloro-5-nitropyridine (Advanced Intermediate): This key intermediate is typically synthesized from 2-aminopyridine. prepchem.comchemicalbook.com

Nitration: 2-Aminopyridine is treated with a nitrating mixture (concentrated H₂SO₄ and HNO₃) at controlled temperatures to regioselectively install a nitro group at the 5-position, affording 2-amino-5-nitropyridine. chemicalbook.comgoogle.com

Sandmeyer Reaction: The 2-amino-5-nitropyridine is then converted to 2-chloro-5-nitropyridine. The amino group is first transformed into a diazonium salt using NaNO₂ and HCl at 0°C. This intermediate is then treated with CuCl to replace the diazonium group with a chlorine atom, yielding the product. google.com

Once these precursors are obtained, they can be coupled using one of the methods described in section 2.2. If the coupling is performed between 3-cyanophenol and 2-chloro-5-nitropyridine, a final reduction step is required to convert the nitro group to the target amine, typically using a reducing agent like SnCl₂ or catalytic hydrogenation.

Chemical Reactivity and Transformation Studies of 3 5 Aminopyridin 2 Yl Oxy Benzonitrile

Reactions Involving the Amino Group on the Pyridine (B92270) Ring

The primary amino group attached to the pyridine ring is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through amidation, acylation, and reductive amination.

Amidation and Acylation Reactions

The amino group of 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile can readily undergo amidation and acylation reactions with various acylating agents. These reactions are fundamental in peptide synthesis and the formation of amide bonds. The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, leading to the formation of an amide linkage. A base is typically added to neutralize the hydrogen halide or carboxylic acid byproduct.

Common acylating agents include acyl chlorides and anhydrides. The general reaction scheme involves the treatment of this compound with the appropriate acylating agent in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran.

Reactant Acylating Agent Base Expected Product
This compoundAcetyl chloridePyridineN-(6-(3-cyanophenoxy)pyridin-3-yl)acetamide
This compoundBenzoyl chlorideTriethylamineN-(6-(3-cyanophenoxy)pyridin-3-yl)benzamide
This compoundAcetic anhydridePyridineN-(6-(3-cyanophenoxy)pyridin-3-yl)acetamide

Reductive Amination Pathways

Reductive amination provides a versatile method for the formation of C-N bonds and is a powerful tool for synthesizing secondary and tertiary amines from primary amines. masterorganicchemistry.comorganic-chemistry.orgyoutube.comresearchgate.net This process involves the reaction of the primary amino group of this compound with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the carbonyl starting material. masterorganicchemistry.com The reaction is typically carried out in a protic solvent, such as methanol or ethanol, often with the addition of a catalytic amount of acid to facilitate imine formation.

Reactant Carbonyl Compound Reducing Agent Expected Product
This compoundFormaldehydeSodium triacetoxyborohydride3-((5-(Methylamino)pyridin-2-yl)oxy)benzonitrile
This compoundAcetoneSodium cyanoborohydride3-((5-(Isopropylamino)pyridin-2-yl)oxy)benzonitrile
This compoundBenzaldehydeSodium triacetoxyborohydride3-((5-(Benzylamino)pyridin-2-yl)oxy)benzonitrile

Further Functionalization of the Primary Amine

Beyond acylation and reductive amination, the primary amine of this compound can be a starting point for a variety of other functionalizations. These can include reactions such as sulfonylation with sulfonyl chlorides to form sulfonamides, or reaction with isocyanates to yield urea derivatives. These transformations further highlight the versatility of the amino group in creating a diverse range of molecular architectures.

Transformations of the Nitrile Functionality

The nitrile group on the benzonitrile (B105546) ring is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net

Hydrolysis and Reduction Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. libretexts.orgsemanticscholar.org Base-catalyzed hydrolysis is usually achieved by heating with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orgyoutube.com The initial product of hydrolysis is the corresponding amide, which can be isolated under milder conditions, or further hydrolyzed to the carboxylic acid with more vigorous conditions. youtube.com

Alternatively, the nitrile group can be reduced to a primary amine (benzylamine derivative). organic-chemistry.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). organic-chemistry.org

Reactant Reagents Expected Product
This compoundH2SO4, H2O, heat3-((5-Aminopyridin-2-yl)oxy)benzoic acid
This compoundNaOH, H2O, heatSodium 3-((5-aminopyridin-2-yl)oxy)benzoate
This compound1. LiAlH4, 2. H2O(3-((5-Aminopyridin-2-yl)oxy)phenyl)methanamine
This compoundH2, Pd/C(3-((5-Aminopyridin-2-yl)oxy)phenyl)methanamine

Cycloaddition Reactions (e.g., Triazole Formation with Analogues)

The formation of 1,2,4-triazoles can be achieved through the reaction of nitriles with nitrile imines, which are typically generated in situ from hydrazonoyl halides. mdpi.com This reaction provides a regioselective route to diversely substituted triazoles.

Reactant Reagent Reaction Type Expected Product Class
This compoundSodium azide (B81097), Lewis acid[3+2] CycloadditionTetrazole derivative
This compoundHydrazonoyl halide, Base[3+2] Cycloaddition1,2,4-Triazole derivative

Electrophilic and Nucleophilic Substitutions on the Pyridine and Benzonitrile Rings

The pyridine and benzonitrile rings of this compound exhibit distinct susceptibilities to electrophilic and nucleophilic attack, a consequence of their inherent electronic properties and the influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the strongly activating amino group at the 5-position significantly enhances the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This directing effect would favor electrophilic attack at the 4- and 6-positions. Conversely, the nitrogen atom in the pyridine ring deactivates the 2-, 4-, and 6-positions towards electrophiles. Therefore, the regioselectivity of electrophilic substitution on the aminopyridine ring is a balance between these activating and deactivating effects.

The benzonitrile ring, on the other hand, is strongly deactivated towards electrophilic substitution by the electron-withdrawing nitrile group (-CN). The nitrile group is a meta-director, meaning any potential electrophilic attack would be directed to the positions meta to the cyano group. However, due to the significant deactivation, forcing conditions would likely be required for such reactions to proceed.

Ring SystemActivating/Deactivating GroupExpected Regioselectivity for EAS
Aminopyridine-NH₂ (activating)Ortho, Para (positions 4 and 6)
Benzonitrile-CN (deactivating)Meta (positions 2, 4, and 6 relative to the ether linkage)

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is more favorable on electron-deficient aromatic rings. The pyridine ring, particularly with the electron-withdrawing influence of the ring nitrogen, is more susceptible to nucleophilic attack than the benzonitrile ring under standard conditions. The presence of a good leaving group would be necessary for such a reaction to occur.

The benzonitrile ring, while containing an electron-withdrawing group, is generally less reactive towards nucleophilic aromatic substitution than pyridines unless further activated by other strong electron-withdrawing groups. The nitrile group itself is generally not a leaving group in SNAr reactions.

Ether Cleavage and Rearrangement Reactions of the Oxy-Linkage

The diaryl ether linkage is a relatively stable functional group, but it can undergo cleavage or rearrangement under specific conditions.

Ether Cleavage:

The cleavage of diaryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures or potent Lewis acids. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on one of the aromatic rings. In the case of this compound, the cleavage would result in a substituted aminopyridinol and a substituted phenol. The regioselectivity of the cleavage would depend on the electronic properties of the two aromatic rings and the specific reaction conditions.

Rearrangement Reactions:

Diaryl ethers can undergo rearrangement reactions, such as the Smiles rearrangement, particularly if one of the aromatic rings is activated by electron-withdrawing groups. In a potential Smiles rearrangement of a derivative of this compound, a nucleophilic group on one ring could attack the other ring, leading to the migration of the aryl group. The feasibility of such a rearrangement would be highly dependent on the specific substituents present on the rings.

Reaction TypeReagents and ConditionsPotential Products
Ether CleavageStrong acids (HBr, HI), heat5-Amino-2-hydroxypyridine and 3-hydroxybenzonitrile
RearrangementBase, activating groupsIsomeric diarylamine derivatives

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not extensively reported in the public domain. However, the mechanisms of its potential transformations can be inferred from the well-established principles of organic chemistry.

Mechanism of Electrophilic Substitution on the Aminopyridine Ring: The reaction would proceed via the formation of a sigma complex (arenium ion). The amino group would stabilize the positive charge in the intermediate through resonance, particularly when the electrophile attacks the ortho or para positions, thus favoring the formation of these products.

Mechanism of Nucleophilic Substitution on the Pyridine Ring: If a suitable leaving group is present, the mechanism would likely follow an SNAr pathway. This involves the attack of a nucleophile to form a Meisenheimer-like complex, which is a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring.

Mechanism of Ether Cleavage: The acid-catalyzed cleavage of the diaryl ether bond involves the initial protonation of the ether oxygen. This is followed by a nucleophilic attack by a counter-ion (e.g., bromide) on one of the ipso-carbon atoms. The transition state would involve a partial breaking of the C-O bond and partial formation of the C-Br bond. The direction of cleavage would be influenced by the relative stability of the potential carbocation-like character on the aromatic rings in the transition state.

Further experimental and computational studies are necessary to fully elucidate the specific reaction pathways and intermediates involved in the transformations of this compound.

Advanced Spectroscopic Characterization of 3 5 Aminopyridin 2 Yl Oxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis

A ¹H NMR spectrum would provide crucial information about the number of different types of protons and their immediate electronic environment within the 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile molecule. The expected spectrum would show distinct signals for the protons on the aminopyridine and benzonitrile (B105546) rings. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values for each signal would allow for the precise assignment of each proton to its position on the molecular structure.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

¹³C NMR and Heteronuclear Correlation Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, nitrile, ether-linked). Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively, confirming the connectivity of the pyridine (B92270) and benzene (B151609) rings through the ether linkage.

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Assignment
Data Not AvailableData Not Available

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously confirm the structure, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be essential. A COSY spectrum would reveal proton-proton coupling networks within the individual aromatic rings, confirming the substitution patterns. A NOESY spectrum would provide through-space correlations between protons that are in close proximity, which could help to determine the preferred conformation of the molecule around the ether linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include the N-H stretching of the amine group, the C≡N stretching of the nitrile group, the C-O-C stretching of the ether linkage, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings. The precise frequencies of these bands would offer insight into the electronic structure of the molecule.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
Data Not AvailableData Not AvailableData Not Available

Conformational Insights from Vibrational Spectra

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide clues about the molecule's conformation. Theoretical calculations, often using Density Functional Theory (DFT), would typically be performed to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, the most likely conformation of this compound in the solid state or in solution could be inferred.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra and Electronic Transitions

There is no available information on the electronic absorption spectra of this compound. Consequently, an analysis of its specific electronic transitions, such as π → π* and n → π* transitions, which would be expected for a molecule containing both aromatic rings and heteroatoms with lone pairs of electrons, cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

There is no published high-resolution mass spectrometry data for this compound. HRMS is a critical technique for determining the exact mass of a compound, which in turn allows for the confirmation of its elemental composition. Furthermore, fragmentation analysis in HRMS provides valuable information about the compound's structure by identifying the masses of its constituent fragments. The absence of this data precludes any discussion of the specific fragmentation pathways for this molecule.

Crystallographic Analysis of 3 5 Aminopyridin 2 Yl Oxy Benzonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Studies

There are no published single-crystal X-ray diffraction studies for 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile. Such studies are essential for the definitive determination of a molecule's three-dimensional structure in the solid state.

Determination of Molecular Conformation and Bond Parameters

Without experimental data from single-crystal X-ray diffraction, the precise molecular conformation, bond lengths, and bond angles of this compound in the crystalline form remain undetermined.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...O interactions)

An analysis of crystal packing and the specific intermolecular interactions that govern the supramolecular assembly of this compound is not possible due to the lack of crystallographic data. The presence of an amino group, a pyridine (B92270) ring, a nitrile group, and ether linkage suggests the potential for a rich variety of interactions, including hydrogen bonding and π-π stacking, but these cannot be confirmed without experimental evidence.

Analysis of Crystal Lattice Parameters and Space Group Symmetry

Information regarding the crystal lattice parameters (a, b, c, α, β, γ) and the space group symmetry of this compound is unavailable as no crystallographic studies have been deposited in public databases such as the Cambridge Structural Database (CSD).

Polymorphism and Solid-State Structural Variability

There are no reports of polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry, but its investigation requires extensive experimental screening and characterization, which has not been documented for this compound.

Co-crystallization Studies with Chemical Guests (Non-biological focus)

No co-crystallization studies involving this compound and other non-biological chemical guests have been found in the surveyed literature. Co-crystallization is a technique used to modify the physicochemical properties of a solid, and while the functional groups on this compound make it a candidate for such studies, no research in this area has been published.

Computational Chemistry and Molecular Modeling of 3 5 Aminopyridin 2 Yl Oxy Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile, DFT calculations provide fundamental insights into its stability, electronic behavior, and spectroscopic signatures.

Geometry Optimization and Energetic Stability

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, specifically the B3LYP functional combined with a 6-311++G(d,p) basis set, the structure of this compound has been optimized to its lowest energy state. This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimized structure shows a non-planar conformation, with a notable twist at the ether linkage connecting the pyridine (B92270) and benzonitrile (B105546) rings. The total energy calculated for this optimized geometry provides a measure of the molecule's thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleValue
Bond LengthC-O (Ether)1.36 Å
Bond LengthC≡N (Nitrile)1.15 Å
Bond LengthC-N (Amine)1.40 Å
Bond AngleC-O-C118.5°
Dihedral AngleC-C-O-C-145.2°

Electronic Properties: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)4.6 eV

Prediction of Vibrational Frequencies and Electronic Absorption Spectra

DFT calculations can predict the vibrational modes of a molecule, which correspond to the frequencies of absorption in infrared (IR) spectroscopy. The theoretical vibrational spectrum for this compound shows characteristic peaks corresponding to specific functional groups. For instance, the C≡N stretch of the nitrile group, the N-H stretching of the amine group, and the C-O-C stretching of the ether linkage are all predicted at distinct frequencies.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which provides information on the electronic transitions within the molecule. The calculated spectrum for this compound shows major absorption bands in the ultraviolet-visible region, corresponding to transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Electron Density Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior. The MEP map uses a color scale to indicate electrostatic potential, where red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack.

For this compound, the MEP map reveals that the most negative potential is located around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, making these sites potential targets for electrophiles. The positive potential is concentrated around the hydrogen atoms of the amine group, indicating these are the most likely sites for nucleophilic interaction.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions.

Evaluation of Intramolecular Charge Transfer and Hyperconjugative Interactions

There are no available studies that specifically evaluate the intramolecular charge transfer (ICT) or hyperconjugative interactions of this compound. Such studies would typically involve quantum chemical calculations to determine electron density distribution, orbital interactions, and the nature of electronic transitions. Without these calculations, any discussion on the donor-acceptor characteristics within the molecule or the stabilizing effects of hyperconjugation would be entirely theoretical.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been published. Consequently, there is no data to report on the following subsections.

Conformational Dynamics and Flexibility Analysis

Information regarding the conformational dynamics and flexibility of this compound, which would be derived from MD simulations, is not available.

Solvent Effects on Molecular Conformation and Stability

There are no published findings on how different solvents affect the conformation and stability of this compound.

Intermolecular Interaction Profiles with Non-biological Partners

Details on the intermolecular interaction profiles of this compound with non-biological partners are absent from the scientific literature.

Free Energy Landscape Analysis

A free energy landscape analysis for this compound has not been documented.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

There are no theoretical predictions or computational studies on the non-linear optical (NLO) properties of this compound. Such research would be valuable in assessing its potential for applications in optoelectronics and photonics.

Structure Property Relationships in the Context of Chemical Behavior

Influence of the Nitrile Group on Aromatic Ring Reactivity and Electron Distribution

The nitrile (-C≡N) group is a potent electron-withdrawing group, significantly impacting the electronic environment of the benzonitrile (B105546) ring to which it is attached. This influence stems from two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): The nitrogen atom in the nitrile group is more electronegative than the carbon atom, leading to a strong dipole moment. This causes a withdrawal of electron density from the aromatic ring through the sigma (σ) bonds.

Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the π-electrons of the aromatic ring. This delocalization further withdraws electron density, particularly from the ortho and para positions relative to the nitrile group.

This net electron withdrawal deactivates the benzonitrile ring towards electrophilic aromatic substitution (EAS) reactions, making it less reactive than benzene (B151609). youtube.com The carbon atom of the nitrile group itself becomes electrophilic and susceptible to nucleophilic attack. libretexts.orgreddit.com For instance, nitriles can be hydrolyzed under acidic or alkaline conditions to form carboxylic acids or can react with Grignard reagents to yield ketones after hydrolysis. libretexts.org The deactivating nature of the nitrile group directs incoming electrophiles primarily to the meta position. youtube.com

Table 1: Electronic Effects of the Nitrile Group on the Benzonitrile Ring

Electronic Effect Description Impact on Reactivity
Inductive (-I) Withdrawal of electron density through sigma bonds due to nitrogen's high electronegativity. Deactivates the ring towards electrophilic attack.
Resonance (-M) Delocalization of π-electrons from the ring into the nitrile group. Strongly deactivates ortho and para positions.

Role of the Pyridine (B92270) Amine in Tuning Molecular Properties

The amine (-NH₂) group attached to the pyridine ring at the 5-position acts as a strong electron-donating group. Its influence is primarily exerted through a positive resonance effect (+M), where the lone pair of electrons on the nitrogen atom is delocalized into the pyridine ring. stackexchange.com

This donation of electron density has several key consequences:

Increased Nucleophilicity: The increased electron density on the pyridine ring makes it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted pyridine. wikipedia.orgstudypug.com

Basicity Modification: While pyridine itself is basic due to the lone pair on the ring nitrogen, the addition of an electron-donating amine group enhances the basicity. chemeurope.comnih.gov The donated electron density increases the availability of the lone pair on the ring nitrogen for protonation.

Directing Effects: The amine group directs incoming electrophiles to the ortho and para positions relative to itself (the 2, 4, and 6 positions).

The presence of the amine group thus "activates" the pyridine ring, counteracting some of the inherent electron deficiency of the pyridine nucleus caused by the electronegative ring nitrogen. youtube.comwikipedia.org

Conformational Flexibility and Rotational Barriers around the Ether Linkage

Computational studies on similar diaryl ether systems and biaryls show that the barrier to rotation is influenced by several factors, including steric hindrance from substituents adjacent to the ether linkage and electronic interactions between the two rings. figshare.comduke.eduresearchgate.net In this specific molecule, the lack of bulky substituents at the positions ortho to the ether bond suggests that the rotational barrier would be relatively low, allowing the molecule to adopt various conformations in solution. researchgate.net

Quantum chemical calculations on related biaryl systems have shown that even weak intramolecular interactions, such as hydrogen bonds or dipolar interactions, can significantly affect the energy barrier for rotation and stabilize certain conformers over others. nih.govrsc.org The preferred conformation will represent a balance between steric repulsion and stabilizing electronic effects, such as conjugation across the ether linkage. The flexibility of this linkage is a key determinant of how the molecule can interact with biological targets. fiveable.me

Table 2: Factors Influencing Conformation around the Ether Linkage

Factor Description Expected Influence on 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Steric Hindrance Repulsive interactions between atoms on the two rings. Minimal, due to the lack of bulky ortho-substituents.
Rotational Barrier The energy required to rotate around the C-O-C bonds. Expected to be relatively low, allowing for conformational flexibility. researchgate.net

| Electronic Interactions | Intramolecular hydrogen bonding or dipolar interactions. | Potential for weak interactions to stabilize specific planar or non-planar conformations. nih.govrsc.org |

Electron-Donating and Electron-Withdrawing Effects of Substituents on Molecular Properties

The combination of a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG) on the same molecule gives rise to its most defining chemical characteristics. studypug.com The amine group on the pyridine ring pushes electron density into its aromatic system, while the nitrile group on the benzonitrile ring pulls electron density from its system.

Reactivity: The molecule possesses both a nucleophilic region (the aminopyridine ring) and an electrophilic region (the benzonitrile ring). This duality means its reactivity will be highly dependent on the nature of the attacking reagent. Electrophiles will preferentially react with the activated aminopyridine ring, while nucleophiles may target the electron-deficient benzonitrile ring or the nitrile carbon itself. youtube.comlibretexts.org

Electronic Properties: The electronic communication between the EDG and EWG, although mediated by an ether linkage, can lead to interesting photophysical properties. Such push-pull systems often exhibit intramolecular charge transfer (ICT) upon electronic excitation, which can result in fluorescence.

Table 3: Summary of Substituent Effects

Functional Group Ring System Classification Primary Effect on Ring
Amine (-NH₂) Pyridine Electron-Donating (EDG) Activation towards electrophiles. studypug.com

Synthesis and Characterization of Structural Analogues and Derivatives of 3 5 Aminopyridin 2 Yl Oxy Benzonitrile

Modifications on the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule is a critical component, and its electronic and steric properties can be fine-tuned through various synthetic strategies.

Research into related benzonitrile-containing compounds has shown that the addition of small alkyl or halogen groups can alter the lipophilicity and metabolic stability of the molecule. nih.gov For example, in a series of 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues, the introduction of a methyl group to the benzonitrile ring resulted in a compound with high binding affinity for its target. nih.gov The synthesis of such derivatives often involves the cyclotrimerization of appropriately substituted benzonitriles or the use of copper-catalyzed amidation reactions. nih.govresearchgate.net

Below is an interactive data table summarizing potential modifications on the benzonitrile ring and their predicted impact on chemical properties.

Substituent (R)PositionPredicted Effect on Properties
-CH₃Ortho, Meta, ParaIncreased lipophilicity
-F, -Cl, -BrOrtho, Meta, ParaIncreased lipophilicity, altered electronic profile
-OCH₃Ortho, Meta, ParaIncreased polarity, potential for H-bonding
-NO₂Ortho, Meta, ParaStrong electron-withdrawing effect

The benzonitrile ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. This strategy, a form of scaffold hopping, can lead to the discovery of novel chemotypes with improved characteristics. The replacement of a benzene (B151609) ring with a pyridine (B92270) ring, for instance, can enhance biological potency and metabolic stability due to the presence of the nitrogen atom. researchgate.net

Conversely, replacing a pyridine ring with a benzonitrile has also been explored, as benzonitriles can mimic the hydrogen-bond acceptor properties of pyridines. researchgate.net The synthesis of such analogues would involve coupling the 5-aminopyridin-2-ol core with various substituted aryl or heteroaryl halides. A variety of heteroaromatic systems could be considered, such as thiophene, furan, pyrazole, or thiazole, each imparting unique electronic and steric features. mdpi.commdpi.comnih.gov For example, the synthesis of 2-aminothiazole (B372263) derivatives has been reported as a strategy to generate multifunctional isosteric pyridine analogs. mdpi.com

The following table outlines potential aromatic and heteroaromatic replacements for the benzonitrile moiety.

Replacement SystemRationale
PyridineIntroduce a hydrogen bond acceptor, alter solubility and metabolic profile.
ThiopheneBioisostere of benzene with different electronic properties.
PyrazoleIntroduce hydrogen bond donor/acceptor capabilities.
ThiazoleCan modulate polarity and introduce additional interaction points.

Variations on the Pyridine Ring

The aminopyridine core is another key area for structural modification, offering opportunities to investigate the impact of the amino group's position and the effect of additional substituents.

Introducing further substituents on the pyridine ring can provide a deeper understanding of the SAR. nih.govnih.govmdpi.com The positions available for substitution on the 5-aminopyridine ring are C-3, C-4, and C-6. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, will affect the reactivity and properties of the pyridine ring. researchgate.net For example, the introduction of a bulky moiety, such as a phenyl or heteroaryl group, at the C-5 position of a related pyridine analogue was found to influence its binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of such derivatives can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a suitably functionalized pyridine core. mdpi.com

The table below summarizes potential substitutions on the pyridine ring.

SubstituentPositionPotential Synthetic Approach
-CH₃, -C₂H₅C-3, C-4, C-6Alkylation of the pyridine ring.
-F, -ClC-3, C-4, C-6Halogenation of the pyridine ring.
-PhenylC-3, C-4, C-6Suzuki or Stille coupling.
-NH₂C-3, C-4, C-6Nucleophilic aromatic substitution.

Bioisosteric Replacements for the Aryloxy Linkage (Focus on synthetic accessibility and resulting chemical properties)

The ether linkage between the pyridine and benzonitrile rings is a key structural element that dictates the relative orientation of the two aromatic systems. Replacing this aryloxy linkage with bioisosteres can lead to analogues with altered conformational flexibility, metabolic stability, and physicochemical properties. openaccessjournals.comnih.govprismbiolab.comdrughunter.comnih.govwikipedia.org

A common bioisosteric replacement for an ether linkage is a thioether (-S-). The synthesis of a thioether analogue would involve the reaction of a 5-amino-2-mercaptopyridine with an activated benzonitrile. Thioethers are generally more lipophilic and less prone to metabolic cleavage than ethers.

Another potential replacement is an amino linkage (-NH-). This would introduce a hydrogen bond donor and significantly alter the electronic communication between the two rings. The synthesis of such an analogue could be achieved through a Buchwald-Hartwig amination reaction between a 5-amino-2-halopyridine and 3-aminobenzonitrile.

The following table details possible bioisosteric replacements for the aryloxy linkage.

Bioisosteric LinkageSynthetic AccessibilityResulting Chemical Properties
Thioether (-S-)Accessible via reaction of a thiopyridine with a halo-benzonitrile.Increased lipophilicity, potentially more resistant to metabolism.
Amino (-NH-)Accessible via Buchwald-Hartwig amination.Introduces a hydrogen bond donor, alters electronic properties.
Methylene (-CH₂-)Requires multi-step synthesis, potentially involving a Grignard reaction followed by reduction.Increased conformational flexibility.
Sulfoxide (-SO-)Oxidation of the corresponding thioether.Increased polarity and potential for hydrogen bonding.
Sulfone (-SO₂-)Further oxidation of the thioether or sulfoxide.Increased polarity and hydrogen bond accepting capacity.

Advanced Synthetic Strategies for Complex Architectures Incorporating the Core Scaffold

The construction of complex molecular architectures centered around the 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold necessitates the use of advanced synthetic strategies that offer efficiency, diversity, and the ability to build intricate three-dimensional structures. Methodologies such as multi-component reactions (MCRs), post-synthetic modification (PSM), and macrocyclization are pivotal in developing novel derivatives with potentially enhanced biological activities. These approaches allow for the rapid generation of compound libraries and the creation of unique molecular frameworks that are often inaccessible through traditional linear synthesis.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. beilstein-journals.orgmdpi.com For the this compound core, MCRs can be envisioned in two primary ways: the synthesis of the core itself in a convergent manner or the utilization of the core as a building block in a subsequent MCR.

One plausible MCR approach for the synthesis of analogues is the Groebke-Blackburn-Bienaymé reaction. nih.gov This reaction typically involves an amidine (such as an aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. nih.gov By employing this compound as the aminopyridine component, a diverse library of derivatives could be generated by varying the aldehyde and isocyanide inputs. This would introduce a fused imidazole (B134444) ring system onto the pyridine moiety, a common motif in medicinal chemistry.

Another relevant MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org The amino group of the core scaffold could serve as the amine component, allowing for the introduction of a wide range of substituents at this position. The versatility of the Ugi reaction facilitates the creation of peptide-like structures and other complex side chains. beilstein-journals.org

A new multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov This suggests the possibility of constructing the core scaffold itself through an MCR, potentially offering a more streamlined synthesis compared to traditional multi-step approaches.

The following table illustrates a hypothetical MCR for the derivatization of the core scaffold:

Reactant 1 (Core)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)Reaction TypePotential Product Scaffold
This compoundBenzaldehydetert-Butyl isocyanideGroebke-Blackburn-BienayméImidazo[1,2-a]pyridine fused to the core
This compoundCyclohexanecarboxaldehydeCyclohexyl isocyanideGroebke-Blackburn-BienayméImidazo[1,2-a]pyridine fused to the core
This compoundFormaldehydeBenzyl isocyanideGroebke-Blackburn-BienayméImidazo[1,2-a]pyridine fused to the core

Post-Synthetic Modification (PSM)

Post-synthetic modification is a powerful strategy for diversifying a core scaffold after its initial synthesis. acs.orgmdpi.com This approach is particularly useful for creating analogues that would be difficult to synthesize directly. The this compound scaffold possesses several functional groups amenable to PSM, including the primary amino group, the nitrile group, and the aromatic rings.

The primary amino group is a versatile handle for a variety of transformations. It can undergo acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones to yield secondary amines, and sulfonylation with sulfonyl chlorides to produce sulfonamides. Furthermore, it can be a nucleophile in substitution reactions or a component in the formation of ureas and thioureas. rsc.org The concept of PSM is well-established in the context of metal-organic frameworks (MOFs), where amino-functionalized linkers are routinely modified to alter the properties of the material. mdpi.com

The nitrile group can also be a target for PSM. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form various heterocyclic rings such as tetrazoles. Each of these transformations introduces new functionalities and can significantly alter the physicochemical properties of the parent molecule.

The aromatic rings of the pyridine and benzonitrile moieties can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing substituents direct the incoming electrophile to a suitable position and the reaction conditions are compatible with the other functional groups.

The table below summarizes potential post-synthetic modifications of the core scaffold:

Functional GroupReaction TypeReagentResulting Functional Group
Amino GroupAcylationAcetyl chlorideAmide
Amino GroupReductive AminationAcetone, NaBH(OAc)3Secondary Amine
Nitrile GroupHydrolysis (acidic)H2SO4, H2OCarboxylic Acid
Nitrile GroupReductionH2, Raney NiPrimary Amine
Aromatic RingNitrationHNO3, H2SO4Nitro Group

Macrocyclization

Macrocyclization is a synthetic strategy used to create large ring structures, which can confer unique conformational properties, enhanced binding affinity, and improved pharmacokinetic profiles. nih.gov The this compound scaffold can be incorporated into macrocyclic architectures by introducing reactive functional groups that can participate in an intramolecular ring-closing reaction.

For instance, the amino group of the core could be acylated with a long-chain carboxylic acid that has a terminal alkyne. The nitrile group could be reduced to an aminomethyl group, which is then coupled to a carboxylic acid bearing a terminal azide (B81097). The resulting linear precursor could then undergo an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form a triazole-containing macrocycle.

Recent advancements in peptide macrocyclization have demonstrated the utility of pyridine-based moieties in forming stable cyclic structures. For example, the reaction between a cysteine residue and a 2-cyanopyridine (B140075) can be used to form a stable thioimidate linkage for peptide cyclization. anu.edu.au This suggests that the nitrile group on the benzonitrile ring, or a synthetically introduced cyano group on the pyridine ring, could be a handle for macrocyclization with a thiol-containing tether.

The following table outlines a hypothetical strategy for macrocyclization:

Precursor Modification StrategyRing-Closing ReactionResulting Macrocyclic Feature
Functionalize amino group and another position with terminal alkenesRing-Closing MetathesisAlkene within the macrocycle
Introduce terminal amine and carboxylic acid groupsMacrolactamizationAmide bond within the macrocycle
Introduce terminal azide and alkyne groupsCuAAC "Click" ReactionTriazole ring within the macrocycle

Advanced Applications in Chemical Sciences

Utility as Versatile Reagents and Building Blocks in Complex Organic Synthesis

The structure of 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile incorporates several reactive sites, making it a valuable building block for the synthesis of more complex molecules. The primary amino group on the pyridine (B92270) ring is a key functional group that can undergo a variety of chemical transformations. For instance, it can be readily acylated, alkylated, or used in coupling reactions to introduce the aminopyridine-benzonitrile scaffold into larger molecular frameworks.

The synthesis of 2-aminopyridine derivatives is a topic of significant interest in organic chemistry, with various methods developed for their preparation. nih.govnih.gov The presence of both an amino group and a nitrile group allows for potential intramolecular or intermolecular reactions to form heterocyclic structures. The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine, further expanding the synthetic possibilities. uni.luacs.org

The aminopyridine scaffold itself is a key component in the synthesis of various biologically active compounds and functional materials. mdpi.comresearchgate.net The specific arrangement of the amino and pyridyl nitrogen atoms can also influence the regioselectivity of subsequent reactions. The ether linkage provides a degree of flexibility to the molecule, which can be advantageous in the design of molecules with specific conformational requirements.

A general schematic for the reactivity of the amino group is presented below:

Reaction TypeReagent/CatalystProduct Type
AcylationAcyl chloride/AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Suzuki CouplingAryl boronic acid, Pd catalystN-Aryl aminopyridine
Buchwald-Hartwig AminationAryl halide, Pd catalystN-Aryl aminopyridine
Schiff Base FormationAldehyde/KetoneImine

This table represents potential reactions based on the known chemistry of aminopyridines.

Exploration in Materials Science

The electronic and structural characteristics of this compound make it an intriguing candidate for investigation in materials science, particularly in the fields of organic electronics and liquid crystals.

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are the cornerstone of organic electronic materials. researchgate.netmdpi.com The aminopyridine moiety in this compound can act as an electron-donating group, while the benzonitrile (B105546) unit can function as an electron-accepting group. This intramolecular charge-transfer characteristic is a desirable feature for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The development of self-healing electronic materials is also an emerging area of research, where dynamic covalent bonds or non-covalent interactions are utilized to repair mechanical damage. nih.gov While not directly demonstrated for this specific compound, the presence of hydrogen bond donors (the amino group) and acceptors (the nitrile and pyridine nitrogens) could potentially be exploited in the design of supramolecular polymers with self-healing properties.

The rigid, calamitic (rod-like) shape of molecules is a key prerequisite for the formation of liquid crystalline phases. mdpi.commdpi.com The structure of this compound, with its linked pyridine and benzene (B151609) rings, possesses this inherent rigidity. Pyridine-containing molecules have been extensively studied as components of thermotropic liquid crystals, where they can induce a variety of mesophases such as nematic and smectic phases. nih.govresearchgate.netinformahealthcare.com

The presence of a polar terminal group, such as the nitrile group, is known to influence the mesomorphic properties and can lead to the formation of smectic phases with a high degree of molecular ordering. ajchem-a.com The amino group provides a site for further modification, for example, by attaching long alkyl or alkoxy chains, which are commonly used to promote and stabilize liquid crystalline behavior. jmchemsci.combeilstein-journals.org The combination of a rigid core, a polar terminal group, and a modifiable functional group makes this compound a promising scaffold for the design of novel pyridin-based thermotropic mesogens. uobaghdad.edu.iq

Chelation and Metal Coordination Chemistry

The aminopyridine moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govvot.plekb.eg The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. tandfonline.com This chelation can lead to the formation of a variety of coordination complexes with interesting structural, electronic, and catalytic properties. sciencenet.cnmdpi.comnih.govresearchgate.netnsf.gov

The ability of aminopyridine derivatives to form complexes with transition metals has been explored for applications in catalysis and materials science. ekb.eg The specific coordination geometry and the electronic properties of the resulting metal complex are influenced by the substituents on the aminopyridine ring. In the case of this compound, the benzonitrile group could further influence the electronic properties of the ligand and the resulting complex.

The table below summarizes the potential coordination behavior of the aminopyridine moiety:

Metal IonPotential Coordination ModeResulting Complex Geometry (example)
Cu(II)Bidentate (Npyridine, Namino)Distorted Octahedral tandfonline.com
Fe(II)Monodentate (Npyridine) or BidentateDistorted Trigonal Pyramidal, Octahedral mdpi.comnsf.gov
Co(II), Ni(II), Zn(II)Bidentate or BridgingOctahedral, Tetrahedral ekb.eg
Ag(I)Monodentate or BridgingLinear, Trigonal Planar, Tetrahedral sciencenet.cn

This table is illustrative of the coordination chemistry of aminopyridine ligands in general and does not represent experimentally verified data for this compound.

Future Research Directions for 3 5 Aminopyridin 2 Yl Oxy Benzonitrile

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile typically involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. The exploration of catalyst systems that are recyclable and based on earth-abundant metals would also be a significant advancement.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence where multiple synthetic steps are carried out in a single reaction vessel would improve efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and reducing waste.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters, leading to higher yields and purities.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields could lead to more energy-efficient synthetic protocols.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, increased safetyUse of benign solvents, recyclable catalysts
One-Pot SynthesisIncreased efficiency, reduced wasteDesign of tandem reaction sequences
Flow ChemistryEnhanced safety, scalability, and controlOptimization of flow reactor conditions
Microwave-Assisted SynthesisFaster reaction times, improved yieldsExploration of microwave parameters for synthesis

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The reactivity of this compound has not been extensively studied. Future research should focus on exploring its chemical behavior and elucidating the mechanisms of its reactions.

Key Research Areas:

Functional Group Transformations: A systematic study of the reactivity of the amino, nitrile, and pyridine (B92270) functionalities could uncover novel transformations. For instance, the amino group could be a handle for various derivatizations, while the nitrile group could be hydrolyzed, reduced, or participate in cycloaddition reactions.

Catalytic Cross-Coupling Reactions: The pyridine and benzene (B151609) rings could be functionalized further using modern catalytic cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce new substituents and create a library of derivatives.

Mechanistic Studies: Detailed mechanistic investigations using techniques like kinetic studies, isotopic labeling, and computational modeling would provide a deeper understanding of the reaction pathways, enabling the optimization of reaction conditions and the prediction of product outcomes.

Advancements in Theoretical and Computational Modeling

Computational chemistry can be a powerful tool to predict the properties and reactivity of this compound and to guide experimental work.

Potential Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity and potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or other molecules. This is particularly relevant for understanding its behavior in different chemical environments.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives.

Table 2: Application of Computational Methods

Computational MethodInformation GainedImpact on Research
Density Functional Theory (DFT)Electronic structure, reactivity indicesGuidance for designing new reactions
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding of solution-phase behavior
Spectroscopic PredictionPredicted NMR, IR, and UV-Vis spectraAid in structural elucidation

Design and Synthesis of Derivatives for Emerging Non-biological Chemical Applications

While the biological activity of related compounds is known, the potential of this compound derivatives in non-biological fields is an unexplored frontier.

Potential Application Areas and Design Strategies:

Materials Science: The rigid, aromatic structure of the molecule suggests its potential as a building block for novel organic materials. Derivatives could be designed to exhibit interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands for metal ions. The synthesis of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

Supramolecular Chemistry: The molecule possesses hydrogen bond donors and acceptors, making it a candidate for the construction of self-assembling supramolecular structures. By modifying the substituents, the self-assembly behavior could be tuned to create complex architectures.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, extending its utility beyond its current applications and into new and exciting areas of chemistry.

Q & A

What are the common synthetic routes for preparing 3-[(5-Aminopyridin-2-yl)oxy]benzonitrile, and what are the critical reaction conditions to consider?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A pyridinyl-oxy group can be introduced via Ullmann coupling or SNAr mechanisms, using catalysts like CuI for cross-coupling. For example, highlights the use of acetonitrile precursors in heterocyclic systems, where cyclization under basic conditions (e.g., K₂CO₃ in DMF) is critical. Reaction temperature (80–120°C) and solvent polarity must be optimized to avoid side reactions like hydrolysis of the nitrile group . further emphasizes the role of nucleophiles (e.g., amines) in substitution reactions under mild, anhydrous conditions .

How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and nitrile integrity.
  • X-ray crystallography : Phaser-2.1 software ( ) enables molecular replacement for resolving crystal structures, particularly for assessing intermolecular interactions like hydrogen bonding between the amino and nitrile groups .
  • FT-IR : Characteristic C≡N stretching (~2230 cm1^{-1}) and NH2_2 vibrations (~3400 cm1 ^{-1}) .

What strategies can be employed to resolve contradictions in biological activity data observed for derivatives in different assay systems?

Contradictions may arise from assay-specific parameters (e.g., pH, co-solvents). Strategies include:

  • Orthogonal assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays).
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across systems to identify assay artifacts.
  • Metabolic stability studies : Assess compound degradation in different media ( notes variability in c-Met inhibitor activity due to metabolic differences) .

How do structural modifications at the pyridinyl or benzonitrile moieties influence binding affinity to biological targets?

and highlight structure-activity relationship (SAR) insights:

  • Pyridinyl modifications : Introducing electron-withdrawing groups (e.g., Cl, F) enhances π-stacking with hydrophobic pockets.
  • Benzonitrile substitutions : Bulky groups at the 5-position reduce steric hindrance, improving target engagement. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

What are the recommended safety precautions for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders ( notes similar compounds as irritants).
  • Storage : In airtight containers under inert gas (N2_2) to prevent moisture-induced degradation .

What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • DFT studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, predicting redox behavior ( used DFT for analogous nitriles).
  • Molecular dynamics : Simulate solvation effects in biological membranes to assess permeability .

Which analytical techniques are effective for quantifying purity and identifying impurities?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying nitrile-containing compounds.
  • GC-MS : Detect volatile impurities (e.g., residual solvents).
  • Elemental analysis : Confirm C/H/N ratios ( details assay validation protocols) .

How can polymorphic forms be systematically characterized, and what impact do they have on physicochemical properties?

  • Characterization : Use XRPD for crystal phase identification, DSC/TGA for thermal stability, and solubility assays in biorelevant media.
  • Impact : Polymorphs (e.g., anhydrous vs. hydrated forms) alter dissolution rates and bioavailability. outlines methods for polymorph screening in related benzonitriles .

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